molecular formula C18H19N5O4 B2614105 methyl 2-{1-methyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate CAS No. 845661-01-0

methyl 2-{1-methyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate

Cat. No.: B2614105
CAS No.: 845661-01-0
M. Wt: 369.381
InChI Key: CSPOCKOYINKBKD-UHFFFAOYSA-N
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Description

The compound methyl 2-{1-methyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate (CAS: 876900-07-1) is a heterocyclic derivative featuring a pyrimido[1,2-g]purine core. Its molecular formula is C₁₈H₁₈ClN₅O₄ (MW: 403.82), with a 3-chlorophenyl substituent at position 9 and a methyl ester group at the acetoxy moiety .

Properties

IUPAC Name

methyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-20-15-14(16(25)23(18(20)26)11-13(24)27-2)22-10-6-9-21(17(22)19-15)12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPOCKOYINKBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3CCCN(C3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{1-methyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimido[1,2-g]purin ring system. The final step often involves esterification to introduce the methyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This could include the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{1-methyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
This compound serves as a crucial building block in organic synthesis. Its unique structure allows chemists to utilize it in the development of more complex molecules. For example, it can be employed in the synthesis of pyrimidine derivatives that have applications in pharmaceuticals and agrochemicals.

Reaction Mechanisms
Research has shown that methyl 2-{1-methyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate can be used to study reaction mechanisms involving nucleophilic substitutions and electrophilic additions. Its reactivity profile aids in understanding fundamental chemical processes.

Biological Applications

Enzyme Inhibition Studies
The compound has been investigated for its role in enzyme inhibition. Studies indicate that it may interact with specific enzymes involved in metabolic pathways. For instance, it has been tested against deoxyhypusine synthase (DHPS), revealing potential as an inhibitor which could lead to therapeutic applications against bacterial infections .

Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of this compound. The compound demonstrated significant activity against various strains of bacteria and fungi. For example, it was found to have a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics in some tests .

Industrial Applications

Specialty Chemicals Production
In the industrial sector, this compound is being explored for its potential use in the production of specialty chemicals. Its structural characteristics make it suitable for creating materials with specific properties required in various applications such as coatings and polymers .

Case Study 1: Enzyme Interaction

A study conducted by Mayhoub et al. synthesized a series of analogues based on this compound to evaluate their efficacy as enzyme inhibitors. The results indicated that certain derivatives exhibited enhanced binding affinity towards DHPS compared to the parent compound.

Case Study 2: Antimicrobial Testing

In a comparative study against common pathogens such as MRSA and Candida spp., this compound derivatives showed promising antimicrobial activity with MIC values significantly lower than those of standard treatments like vancomycin .

Data Tables

Application Area Details Study Reference
ChemistryBuilding block for complex molecule synthesis
BiologyEnzyme inhibition studies; potential antimicrobial activity
IndustryProduction of specialty chemicals

Mechanism of Action

The mechanism of action of methyl 2-{1-methyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound shares a pyrimido[1,2-g]purine backbone with several analogues, differing primarily in substituents on the aryl ring and the ester group. Key comparisons include:

Compound Aryl Substituent Ester Group Molecular Formula Molecular Weight Key Features
Target (CAS 876900-07-1) 3-Chlorophenyl Methyl C₁₈H₁₈ClN₅O₄ 403.82 Chlorine at meta position; methyl ester
[] 3,5-Dimethylphenyl Methyl C₂₀H₂₃N₅O₄ 397.44 Electron-donating methyl groups; reduced steric hindrance
[] 3-Chlorophenyl Ethyl C₁₉H₂₀ClN₅O₄ 417.85 Ethyl ester enhances lipophilicity
[] 3-Chloro-2-methylphenyl Benzyl C₂₅H₂₄ClN₅O₄ 493.94 Bulky benzyl ester; ortho-methyl group

Key Observations :

  • Electron-withdrawing vs. In contrast, 3,5-dimethylphenyl () provides electron-donating groups, which may reduce reactivity .

Molecular Docking Insights

Molecular docking studies reveal that analogues interact with DHFR’s active site via:

  • Hydrogen bonding with conserved residues (e.g., Asp27, Lys68).
  • π-π stacking with hydrophobic pockets .

Recommendations :

  • Synthesize derivatives with para-halogenation or naphthyl substituents to boost activity.
  • Explore ethyl or benzyl esters to improve cell penetration while monitoring solubility limitations.

Biological Activity

Methyl 2-{1-methyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate is a complex organic compound with significant biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrimido[1,2-g]purine core structure that integrates both pyrimidine and purine components. The synthesis typically involves multi-step organic reactions that include condensation of starting materials like aminobenzimidazoles followed by cyclization and functional group modifications. Advanced techniques such as continuous flow synthesis are employed to optimize yield and purity during industrial production.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various physiological processes. For instance:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes linked to disease progression.
  • Receptor Interaction : It may bind to cellular receptors to induce therapeutic responses.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : Research indicates that derivatives of similar compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells.
  • Antimicrobial Effects : The compound has demonstrated efficacy against various bacterial strains and fungi.
  • Anti-inflammatory Properties : It may reduce inflammation through modulation of inflammatory pathways.

Case Studies and Experimental Findings

A series of experiments were conducted to evaluate the biological efficacy of this compound:

Table 1: Biological Activity Summary

Activity TypeObservationsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduces cytokine levels in vitro

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